molecular formula C14H11BrF3NO3S B8202768 N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide

N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202768
M. Wt: 410.21 g/mol
InChI Key: FGBWEEUEGXBPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a benzyl group, a bromine atom, and a trifluoromethoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonamide group can participate in redox reactions.

    Coupling reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

    Nucleophilic substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols, depending on the specific reaction conditions.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its sulfonamide group. The trifluoromethoxy group can enhance its binding affinity and stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(trifluoromethoxy)benzenesulfonamide
  • N-benzyl-4-chloro-2-(trifluoromethoxy)benzenesulfonamide
  • N-benzyl-4-bromo-2-(methoxy)benzenesulfonamide

Uniqueness

N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its trifluoromethoxy group, which imparts high electronegativity and lipophilicity, and its bromine atom, which can participate in unique chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

N-benzyl-4-bromo-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO3S/c15-11-6-7-13(12(8-11)22-14(16,17)18)23(20,21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBWEEUEGXBPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.